
1,2-Bis(dichloromethylsilyl)dichloroethylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2-Dichloroethene-1,2-diyl)bis[(dichloromethyl)silane] is a chemical compound that features a unique structure with two dichloromethylsilane groups attached to a 1,2-dichloroethene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Dichloroethene-1,2-diyl)bis[(dichloromethyl)silane] typically involves the reaction of 1,2-dichloroethene with dichloromethylsilane in the presence of a catalyst. One common method is the CuCl-catalyzed olefination of the corresponding Schiff bases with carbon tetrachloride (CCl4) in the presence of tetramethylethylenediamine (TMEDA) in dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(1,2-Dichloroethene-1,2-diyl)bis[(dichloromethyl)silane] can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organosilicon compounds, while oxidation and reduction can lead to different derivatives of the original compound.
Aplicaciones Científicas De Investigación
(1,2-Dichloroethene-1,2-diyl)bis[(dichloromethyl)silane] has several scientific research applications, including:
Materials Science: Used in the synthesis of advanced materials with unique properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and polymers.
Mecanismo De Acción
The mechanism of action of (1,2-Dichloroethene-1,2-diyl)bis[(dichloromethyl)silane] involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dichloroethane: A related compound with similar chemical properties but different applications.
1,2-Dichloroethylene: Another related compound used in different industrial applications.
Uniqueness
(1,2-Dichloroethene-1,2-diyl)bis[(dichloromethyl)silane] is unique due to its dual dichloromethylsilane groups, which provide distinct reactivity and potential for diverse applications compared to its similar compounds.
Propiedades
Fórmula molecular |
C4H2Cl6Si2 |
|---|---|
Peso molecular |
318.9 g/mol |
InChI |
InChI=1S/C4H2Cl6Si2/c5-1(11-3(7)8)2(6)12-4(9)10/h3-4H |
Clave InChI |
LKSULCBHUOKOHT-UHFFFAOYSA-N |
SMILES canónico |
C([Si]C(=C([Si]C(Cl)Cl)Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


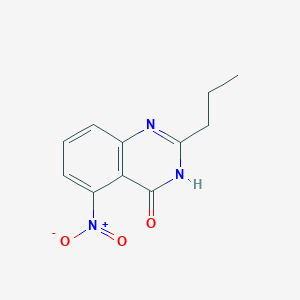
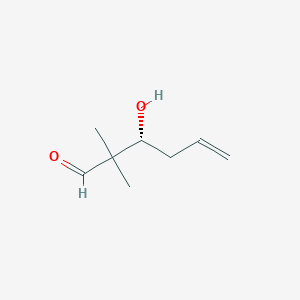
![(1H-Indazol-3-yl)(2-{[(1H-indazol-6-yl)methyl]amino}phenyl)methanone](/img/structure/B12542411.png)
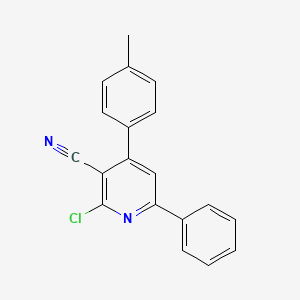
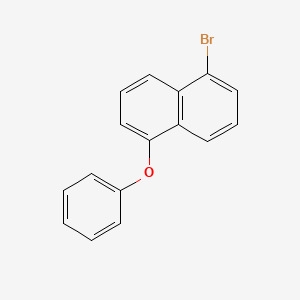
![Pyrazinamine, 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12542428.png)
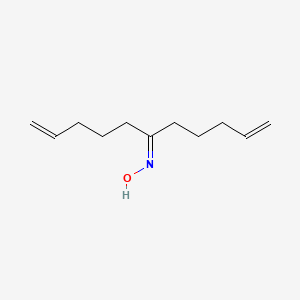
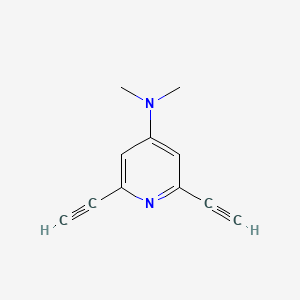
![2-[(7-Methoxytetradec-4-EN-1-YL)oxy]oxane](/img/structure/B12542444.png)
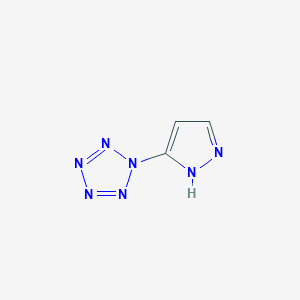
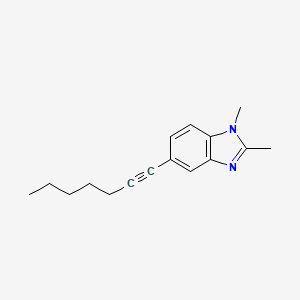
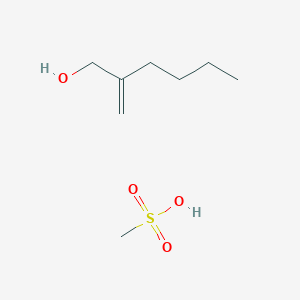
![4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile](/img/structure/B12542466.png)

